molecular formula C18H17ClN6O5 B3482164 2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B3482164
M. Wt: 432.8 g/mol
InChI Key: OCIJCBMQAHRSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that includes a pyrazole ring, a furan ring, and a hydrazinecarboxamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves multiple steps:

    Formation of the pyrazole ring: This step typically involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with a suitable methylating agent.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan derivative under specific conditions to form the desired intermediate.

    Formation of the hydrazinecarboxamide group: The intermediate is further reacted with 4-methylphenylhydrazine and a suitable carbonylating agent to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific functionalities.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a pyrazole ring, a furan ring, and a hydrazinecarboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O5/c1-10-3-5-12(6-4-10)20-18(27)22-21-17(26)14-8-7-13(30-14)9-24-11(2)15(19)16(23-24)25(28)29/h3-8H,9H2,1-2H3,(H,21,26)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIJCBMQAHRSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
Reactant of Route 6
2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

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